trans-2-(4-Bromo-phenyl)-cyclohexanol

Stereochemistry Chiral building blocks Diastereomeric ratio

Problem: Non-stereospecific 2-(4-bromophenyl)cyclohexanol yields cis/trans mixtures, undermining diastereoselective synthesis. Solution: trans-2-(4-Bromo-phenyl)-cyclohexanol (CAS 157519-00-1) provides a stereochemically defined dual-handle scaffold. • Fixed trans stereochemistry enables predictable diastereoselective transformations • para-Br serves as Pd-catalyzed cross-coupling site for parallel SAR • OH handle permits independent acylation, alkylation, or oxidation • Orthogonal derivatization maximizes chemical space per synthetic step • Bromine enables Bijvoet pair X-ray absolute structure determination

Molecular Formula C12H15BrO
Molecular Weight 255.15 g/mol
CAS No. 157519-00-1
Cat. No. B1447775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(4-Bromo-phenyl)-cyclohexanol
CAS157519-00-1
Molecular FormulaC12H15BrO
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C2=CC=C(C=C2)Br)O
InChIInChI=1S/C12H15BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1
InChIKeyOTIYGHQSJSVSJP-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-(4-Bromo-phenyl)-cyclohexanol (CAS 157519-00-1) Product Differentiation & Procurement Evidence Guide


trans-2-(4-Bromo-phenyl)-cyclohexanol is a trans-1,2-substituted cyclohexanol bearing a para-bromophenyl group at C2 and a hydroxyl group at C1 [1]. The fixed trans stereochemistry defines two chiral centers, yielding a racemic mixture of (1R,2S) and (1S,2R) enantiomers [1]. This compound serves as a chiral building block and aryl bromide electrophile in medicinal chemistry and organic synthesis, with its reactivity profile determined jointly by the hydroxyl handle, the aryl bromide coupling site, and the trans-diaxial conformational preference [2].

Why trans-2-(4-Bromo-phenyl)-cyclohexanol Cannot Be Substituted by Unspecified Stereoisomer or Non-Brominated Analogs


Substitution by the non-stereospecific 2-(4-bromophenyl)cyclohexanol (CAS 1267522-95-1) introduces an uncontrolled cis/trans diastereomeric mixture, altering the conformational equilibrium and reactivity at the hydroxyl group . Replacing the bromine with hydrogen (trans-2-phenylcyclohexanol, Whitesell's auxiliary) eliminates the aryl halide handle required for Pd-catalyzed cross-couplings, removing a key diversification vector [1]. Regioisomeric trans-4-(4-bromophenyl)cyclohexanol (CAS 84892-42-2) relocates the bromophenyl group from C2 to C4, changing the spatial relationship between the hydroxyl and the aromatic ring. Each of these deviations compromises the ability to serve as a single, stereochemically defined dual-handle building block for parallel derivatization strategies.

Head-to-Head Evidence: trans-2-(4-Bromo-phenyl)-cyclohexanol vs. Closest Analogs


Stereochemical Purity: trans-2-(4-Bromo-phenyl)-cyclohexanol vs. Mixed Diastereomer 2-(4-Bromophenyl)cyclohexanol

trans-2-(4-Bromo-phenyl)-cyclohexanol is supplied as a single trans diastereomer (≥96% purity, vendor specification) . In contrast, the commonly available 2-(4-bromophenyl)cyclohexanol (CAS 1267522-95-1) is an unspecified cis/trans mixture . The trans isomer places the phenyl and hydroxyl groups in a diequatorial orientation in the most stable chair conformer, while the cis isomer forces one substituent axial. This conformational homogeneity directly impacts the diastereoselectivity of subsequent acylation reactions, where trans-2-substituted cyclohexanols exhibit up to complete reversal of diastereomeric ratio (dr) in the presence of pyridine or DMAP, a phenomenon absent with cis substrates .

Stereochemistry Chiral building blocks Diastereomeric ratio

Synthetic Versatility: Brominated vs. Non-Brominated trans-2-Arylcyclohexanol Chiral Auxiliaries

The presence of the para-bromine atom in trans-2-(4-Bromo-phenyl)-cyclohexanol enables participation in Pd-catalyzed Suzuki–Miyaura, Heck, and Sonogashira cross-coupling reactions directly on the auxiliary backbone [1]. The parent trans-2-phenylcyclohexanol (Whitesell auxiliary, CAS 2362-61-0) lacks this halogen handle and cannot undergo direct aryl diversification without prior functionalization. The bromine atom also provides a heavy-atom marker for X-ray crystallographic phasing and a spectroscopic handle (characteristic ¹³C NMR shift at ~120 ppm for C–Br carbon) [2].

Cross-coupling C–C bond formation Chiral auxiliary diversification

Physical Property Comparison: trans-2-(4-Bromo-phenyl)-cyclohexanol vs. trans-4-(4-Bromophenyl)cyclohexanol Regioisomer

The predicted lipophilicity of trans-2-(4-Bromo-phenyl)-cyclohexanol is XLogP3-AA = 3.4, as computed by PubChem [1]. This value is identical to the predicted logP of its regioisomer trans-4-(4-bromophenyl)cyclohexanol (CAS 84892-42-2), suggesting similar bulk partitioning behavior. However, the position of the hydroxyl group relative to the aromatic ring alters the molecular dipole moment and hydrogen-bonding geometry. The predicted boiling point for the trans-2 isomer is 341.6±42.0 °C and density is 1.388±0.06 g/cm³ . These predicted values are identical to those of the non-stereospecific 2-(4-bromophenyl)cyclohexanol, indicating that computational models do not resolve the stereochemical difference and that experimental determination of these parameters is required for differentiation.

Physicochemical properties Chromatographic retention Liquid-liquid extraction

High-Priority Application Scenarios for trans-2-(4-Bromo-phenyl)-cyclohexanol


Synthesis of Diversifiable Chiral Building Blocks for Medicinal Chemistry Libraries

The compound's trans stereochemistry provides a conformationally biased scaffold for diastereoselective transformations [1]. The para-bromine enables parallel Suzuki diversification to generate arrays of biaryl-substituted cyclohexanol derivatives for structure-activity relationship (SAR) studies, a workflow that is inaccessible with the non-brominated Whitesell auxiliary.

Dual-Handle Intermediate for Fragment-Based Drug Discovery

The hydroxyl group can be acylated, alkylated, or oxidized, while the aryl bromide participates in Pd-catalyzed cross-couplings [2]. This orthogonality allows sequential derivatization from a single intermediate, maximizing the chemical space explored per synthetic step.

Chiral Auxiliary for Asymmetric Ene Reactions with Integrated Diversification

Following Whitesell's precedent for trans-2-phenylcyclohexanol as a chiral auxiliary in glyoxylate-ene reactions, the brominated analog offers the same stereocontrol while enabling post-reaction functionalization of the aryl ring via cross-coupling, providing access to analogs without resynthesis of the auxiliary [1].

Crystallographic Heavy-Atom Derivative for Absolute Configuration Determination

The bromine atom serves as an anomalous scatterer for X-ray crystallography, facilitating absolute structure determination of novel compounds crystallized with this scaffold via Bijvoet pair analysis, a capability not available with the non-brominated trans-2-phenylcyclohexanol [3].

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